4,6-Diethyl-2-(methylsulfonyl)pyrimidine
Description
4,6-Diethyl-2-(methylsulfonyl)pyrimidine (CAS: 497872-96-5) is a pyrimidine derivative characterized by ethyl substituents at the 4- and 6-positions and a methylsulfonyl (-SO₂CH₃) group at the 2-position. Its molecular formula is C₉H₁₄N₂O₂S, with a molecular weight of 214.28 g/mol . The methylsulfonyl group is a strong electron-withdrawing moiety, enhancing the reactivity of the pyrimidine ring in nucleophilic aromatic substitution (SNAr) reactions.
Properties
Molecular Formula |
C9H14N2O2S |
|---|---|
Molecular Weight |
214.29 g/mol |
IUPAC Name |
4,6-diethyl-2-methylsulfonylpyrimidine |
InChI |
InChI=1S/C9H14N2O2S/c1-4-7-6-8(5-2)11-9(10-7)14(3,12)13/h6H,4-5H2,1-3H3 |
InChI Key |
CGFWXWKIOBGZNE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC(=N1)S(=O)(=O)C)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diethyl-2-(methylsulfonyl)pyrimidine typically involves the following steps:
Cyclocondensation Reaction: The initial step involves the cyclocondensation of acetylacetone and thiourea in the presence of hydrochloric acid to yield 4,6-diethyl-1-mercaptopyrimidine.
Methylation: The intermediate is then methylated using dimethyl carbonate and tetrabutylammonium bromide to produce 4,6-diethyl-2-methylthiopyrimidine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of environmentally friendly reagents such as dimethyl carbonate for methylation and hydrogen peroxide for oxidation is preferred to minimize toxic by-products and waste .
Chemical Reactions Analysis
Types of Reactions: 4,6-Diethyl-2-(methylsulfonyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonyl group.
Substitution: Nucleophilic substitution reactions are common, where the methylsulfonyl group acts as a leaving group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium tungstate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while substitution reactions can introduce various functional groups at the 2-position .
Scientific Research Applications
4,6-Diethyl-2-(methylsulfonyl)pyrimidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,6-Diethyl-2-(methylsulfonyl)pyrimidine involves its interaction with specific molecular targets. The methylsulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes and other proteins, thereby exerting its biological effects .
Comparison with Similar Compounds
Key Structural Analogues
The following compounds share the 2-(methylsulfonyl)pyrimidine core but differ in substituents at the 4- and 6-positions:
Reactivity in Nucleophilic Substitution
The methylsulfonyl group activates the pyrimidine ring for SNAr by withdrawing electron density, making the adjacent carbon susceptible to attack. Key findings:
- 4,6-Dichloro-2-(methylsulfonyl)pyrimidine reacts with phenoxides/thiophenoxides to form hyperbranched poly(arylene ethers) (HB-PAEs) at room temperature, achieving molecular weights up to 3.06 × 10⁴ g/mol .
- 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine serves as a cysteine-targeting agent in proteomics due to its selective arylation of thiols .
Thermal and Material Properties
- HB-PAEs derived from dichloro analogues exhibit high thermal stability (decomposition temperatures >300°C) and glass transition temperatures (Tg) of ~150°C, making them suitable for optical materials .
- Dimethoxy analogues are precursors to herbicidal agents (e.g., 7-[(4,6-dimethoxypyrimidin-2-yl)thio]phthalimide), with efficacy against Pseudoperonospora cubensis at 400 mg/L .
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